molecular formula C10H15BN2O4 B11871415 (5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid

(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid

Cat. No.: B11871415
M. Wt: 238.05 g/mol
InChI Key: ODSWDDZYGXICII-UHFFFAOYSA-N
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Description

(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. This compound is used in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which is then reacted with boronic acid reagents under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Scientific Research Applications

(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for (5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations depending on the reaction conditions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is removed under acidic conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc-protected amino group and the boronic acid functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H15BN2O4

Molecular Weight

238.05 g/mol

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-7(11(15)16)5-12-6-8/h4-6,15-16H,1-3H3,(H,13,14)

InChI Key

ODSWDDZYGXICII-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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